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Compound of Interest

Compound Name: PE154

Cat. No.: B609886 Get Quote

A note on the requested compound PE154: Extensive searches of the scientific literature and

clinical trial databases did not yield any information on a compound designated "PE154" for the

treatment of CLN5 disease. Therefore, this guide provides a comparative analysis of other

documented experimental therapeutic approaches for this condition.

CLN5 disease, a variant of late-infantile neuronal ceroid lipofuscinosis (NCL), is a rare and fatal

neurodegenerative disorder with no currently approved treatment.[1][2] The disease is caused

by mutations in the CLN5 gene, leading to the accumulation of autofluorescent storage material

in lysosomes.[1] Research into effective therapies is ongoing, with several promising strategies

emerging from preclinical and early clinical development. This guide compares the gene

therapy candidate NGN-101 with a small molecule combination therapy, trehalose and

miglustat.

NGN-101: A Gene Therapy Approach
NGN-101 is an investigational adeno-associated virus serotype 9 (AAV9) based gene therapy

designed to deliver a functional copy of the human CLN5 gene to the central nervous system

and the eye.[3][4] The therapy aims to address both the neurodegenerative and vision loss

aspects of CLN5 disease.[3][5] NGN-101 has been granted orphan drug designation by the

U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] A

Phase 1/2 clinical trial for NGN-101 is currently underway.[6][7]
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Preclinical Efficacy of AAV9-mediated CLN5 Gene
Therapy in a Sheep Model
The preclinical efficacy of a similar AAV9-based CLN5 gene therapy was evaluated in a

naturally occurring sheep model of CLN5 disease, which recapitulates key features of the

human condition, including progressive neurodegeneration and vision loss.[1][8][9]

Table 1: Preclinical Data for AAV9-CLN5 Gene Therapy in a Sheep Model
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Parameter
Untreated CLN5-/-
Sheep

AAV9-CLN5
Treated Sheep

Citation

Lifespan <22 months

One ssAAV9-treated

animal survived to 57

months; one high-

dose treated animal

survived to 60.1

months (triple the

natural lifespan)

[10][11]

Clinical Disease

Progression

Rapid progression of

neurological signs

Halted or delayed

disease progression
[1][10]

Brain Atrophy
Stereotypical brain

atrophy
Slowed or attenuated [1][11]

Vision

Onset of visual deficits

around 12.6 ± 0.4

months

Onset of visual deficits

delayed to 20.7 ± 0.7

months (lentiviral

vector) and 24.8 ± 1.3

months (ssAAV9

vector) with ICV-only

administration. Dual

ICV and IVT

administration

preserved vision over

the 24-month study.

[1][12]

Neuropathology

Widespread

astrocytosis and

accumulation of

lysosomal storage

material

Amelioration of

disease pathology,

with greater efficacy at

higher doses

[11]

Experimental Protocol: Intracerebroventricular and Intravitreal Administration of scAAV9/oCLN5

in Sheep
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A self-complementary AAV9 vector encoding ovine CLN5 (scAAV9/oCLN5) was administered to

CLN5-deficient sheep.[1][13]

Vector: Recombinant, self-complementary adeno-associated virus serotype 9 (AAV9)

encoding a codon-optimized ovine CLN5 transgene (oCLN5opt) driven by the chicken beta

actin (CBh) promoter.[1]

Administration: Concurrent intracerebroventricular (ICV) and intravitreal (IVT) injections.[1]

ICV Injection: Bilateral injections into the cerebral lateral ventricles. For early and

advanced symptomatic sheep, a high dose (3.3 × 1012 viral genomes) was delivered in a

total volume of 800 µL (400 µL per hemisphere) at a rate of 100 µL/min.[13]

IVT Injection: Following ICV delivery, the vector was administered into the vitreous of the

eye.[13]

Animal Model: Naturally occurring CLN5-deficient Borderdale sheep, which exhibit a

phenotype similar to human CLN5 disease.[8][9]

NGN-101 Clinical Trial

A Phase 1/2, open-label, dose-escalation clinical trial is currently evaluating the safety and

efficacy of NGN-101 in children with CLN5 Batten disease.[5][6]

Official Title: A Phase 1/2 Intracerebroventricular and Intravitreal Administration of NGN-101

for Treatment of Neuronal Ceroid Lipofuscinosis Subtype 5 (CLN5) Disease.[5]

Treatment: A single intracerebroventricular (ICV) dose and a single intravitreal (IVT) dose of

NGN-101 are administered on the same day.[5][6]

Population: Children aged 3 to 9 years with a confirmed diagnosis of CLN5 disease.[6]

Primary Outcome Measures: Safety and efficacy, with efficacy assessments evaluating

motor, language, visual, and cognitive function.[6]

Duration: Participants will be followed for 5 years after treatment.[5]

Diagram: NGN-101 Mechanism of Action
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Caption: Mechanism of NGN-101 gene therapy for CLN5 disease.

Small Molecule Therapies: Trehalose and Miglustat
Recent preclinical research has explored the potential of small molecules to address the

cellular pathology of CLN5 disease. A study investigating the combination of trehalose and

miglustat in cellular and zebrafish models of CLN5 disease has shown promising results.[14]

Trehalose: A natural sugar that promotes autophagy, the cellular process of clearing

damaged components.[14]
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Miglustat: A drug that partially inhibits the synthesis of certain fatty molecules.[14]

Preclinical Efficacy of Trehalose and Miglustat
The combination of trehalose and miglustat was tested in in-vitro and in-vivo models of CLN5

disease.[14]

Table 2: Preclinical Data for Trehalose and Miglustat in CLN5 Disease Models

Parameter
CLN5 Disease
Model (Untreated)

Trehalose and/or
Miglustat Treated
Models

Citation

Oxidative Stress Increased

Reduced (Miglustat

appeared superior to

trehalose)

[14]

Fatty Molecule

Storage
Increased

Reduced

(Combination of both

treatments fully

normalized storage)

[14]

Motor Function

(Zebrafish)
Impaired Improved [14]

Experimental Protocol: Treatment of Zebrafish Model of CLN5 Disease

A zebrafish model of CLN5 disease was used to assess the in-vivo efficacy of trehalose and

miglustat.[14]

Animal Model: A newly developed zebrafish model of CLN5 disease.

Treatment: The zebrafish were treated with either trehalose, miglustat, or a combination of

both.

Endpoint Analysis: Motor function was assessed, along with cellular markers of oxidative

stress and lipid accumulation.

Diagram: Proposed Signaling Pathway for Trehalose and Miglustat in CLN5 Disease
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Caption: Proposed mechanism of trehalose and miglustat in CLN5 disease.
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Feature NGN-101 (Gene Therapy)
Trehalose and Miglustat
(Small Molecules)

Therapeutic Principle

Replaces the defective CLN5

gene to produce a functional

protein.[3][4]

Modulates cellular pathways

affected by CLN5 deficiency

(autophagy and lipid

metabolism).[14]

Administration
Single administration via ICV

and IVT injection.[5][6]

Likely requires chronic

administration (specifics not

yet determined for CLN5).

Development Stage Phase 1/2 Clinical Trial.[6][7]
Preclinical (cellular and

zebrafish models).[14]

Potential Advantages

One-time treatment with the

potential for long-term

correction.

Orally available (potentially),

less invasive administration.

Potential Challenges

Invasive delivery, potential for

immune response to the viral

vector, long-term durability of

expression.

May only address downstream

effects, potential for off-target

effects with chronic use, blood-

brain barrier penetration.

Conclusion
The therapeutic landscape for CLN5 disease is evolving, with gene therapy representing a

leading approach in clinical development. NGN-101 has demonstrated significant promise in

preclinical models, leading to an ongoing clinical trial.[1][6][7] Small molecule therapies, such

as the combination of trehalose and miglustat, offer an alternative strategy by targeting the

downstream cellular consequences of CLN5 deficiency.[14] While at an earlier stage of

development, these small molecules have shown potential in preliminary models. Further

research and clinical data will be crucial to determine the safety and efficacy of these different

therapeutic strategies for patients with CLN5 disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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